molecular formula C24H25NO B12419186 alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6

alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6

Cat. No.: B12419186
M. Wt: 349.5 g/mol
InChI Key: PXOWMFOUQCRAAG-UZGMBCINSA-N
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Description

Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 is a synthetic compound used primarily as an analytical standard and reference material in various scientific studies. It is a deuterated form of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene, which is often used in the pharmaceutical industry as an impurity standard for the manufacture of certain drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 typically involves the deuteration of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene. This process can be achieved through catalytic hydrogenation using deuterium gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the molecule .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the consistency and reliability of the compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 has several scientific research applications:

    Chemistry: Used as a reference material in HPLC and GC-MS analysis to ensure the accuracy and precision of analytical methods.

    Biology: Employed in studies involving protein-ligand interactions and enzyme kinetics.

    Medicine: Utilized as an impurity standard in the manufacture of pharmaceutical products, particularly in the quality control of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a selective estrogen response modifier (SERM), influencing estrogen receptor signaling pathways. It may also inhibit protein kinase C activity, thereby affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 is unique due to its deuterated nature, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in research and industrial applications where accuracy and reliability are paramount .

Properties

Molecular Formula

C24H25NO

Molecular Weight

349.5 g/mol

IUPAC Name

2-[4-[(E)-1,2-diphenylethenyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine

InChI

InChI=1S/C24H25NO/c1-25(2)17-18-26-23-15-13-22(14-16-23)24(21-11-7-4-8-12-21)19-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3/b24-19+/i1D3,2D3

InChI Key

PXOWMFOUQCRAAG-UZGMBCINSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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